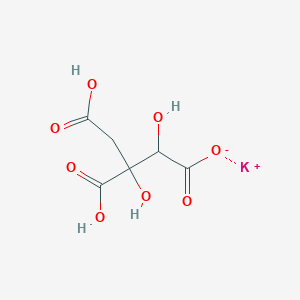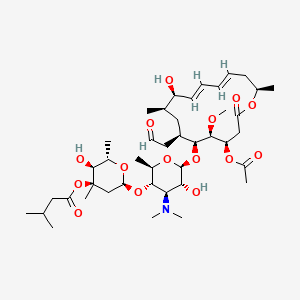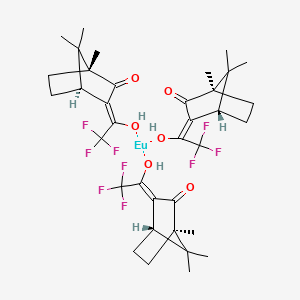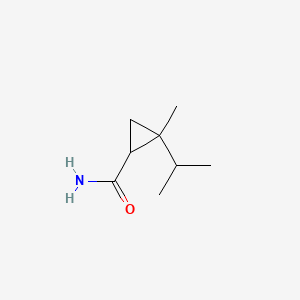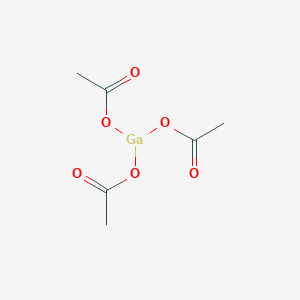
diacetyloxygallanyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetyloxygallanyl acetate, also known as gallium acetate, is a chemical compound composed of a gallium atom trication and three acetate groups as anions. Gallium exhibits the +3 oxidation state in this compound. It has a chemical formula of Ga(CH₃COO)₃ and is moderately water-soluble. This compound is used in various scientific and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diacetyloxygallanyl acetate can be synthesized through a neutralization reaction where acetic acid reacts with gallium oxide or gallium hydroxide: [ 6CH₃COOH + Ga₂O₃ → 2Ga(CH₃COO)₃ + 3H₂O ] [ 3CH₃COOH + Ga(OH)₃ → Ga(CH₃COO)₃ + 3H₂O ]
Additionally, gallium can be refluxed in acetic acid for several weeks to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale neutralization reactions using gallium oxide or gallium hydroxide and acetic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Diacetyloxygallanyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide.
Reduction: It can be reduced to elemental gallium under specific conditions.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent conditions .
Major Products Formed
The major products formed from these reactions include gallium oxide, elemental gallium, and various gallium complexes with different ligands.
Applications De Recherche Scientifique
Diacetyloxygallanyl acetate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of diacetyloxygallanyl acetate involves its interaction with biological molecules and cellular pathways. In biological systems, the compound can bind to proteins and enzymes, altering their function and activity. The molecular targets and pathways involved include metal-binding proteins and enzymes that play a role in cellular metabolism and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gallium nitrate: Another gallium compound used in medicine and industry.
Gallium chloride: Used in the synthesis of other gallium compounds and as a catalyst.
Gallium oxide: A product of the oxidation of diacetyloxygallanyl acetate, used in electronics and optics.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its moderate water solubility and ability to form stable complexes with various ligands distinguish it from other gallium compounds .
Propriétés
Formule moléculaire |
C6H9GaO6 |
|---|---|
Poids moléculaire |
246.85 g/mol |
Nom IUPAC |
diacetyloxygallanyl acetate |
InChI |
InChI=1S/3C2H4O2.Ga/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
Clé InChI |
FYWVTSQYJIPZLW-UHFFFAOYSA-K |
SMILES canonique |
CC(=O)O[Ga](OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


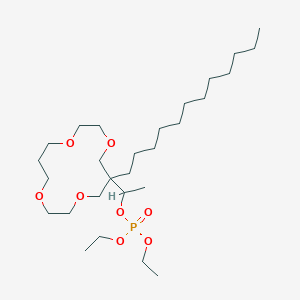

![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)

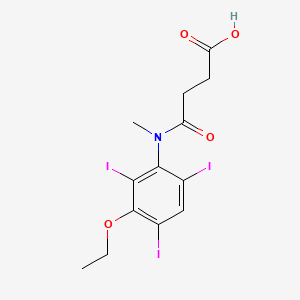
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)

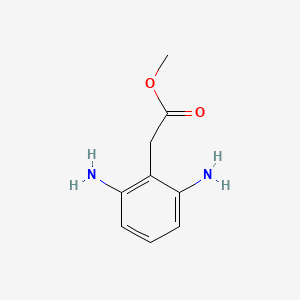
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
